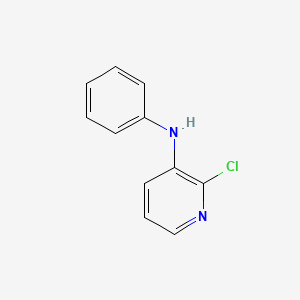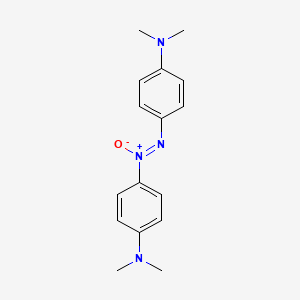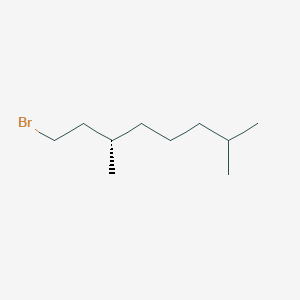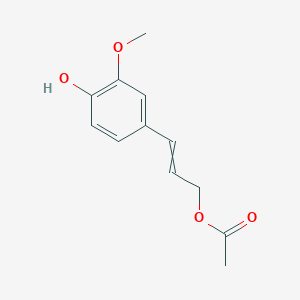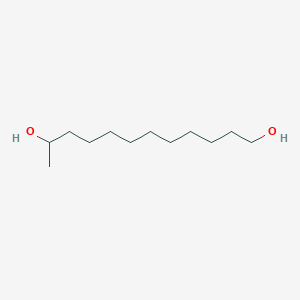
1,11-Dodecanediol
概要
説明
1,11-Dodecanediol is a medium-chain primary fatty alcohol with the molecular formula C₁₂H₂₆O₂. It is characterized by the presence of hydroxy groups at positions 1 and 11 on a dodecane backbone. This compound is known for its applications in various industrial and scientific fields, including the synthesis of pharmaceuticals, advanced coatings, lubricants, detergents, surfactants, adhesives, and initiators .
準備方法
Synthetic Routes and Reaction Conditions: 1,11-Dodecanediol can be synthesized through the reduction of dodecanedioic acid. One common method involves the esterification of dodecanedioic acid with n-hexanol to form dihexyl dodecanedioic acid, followed by hydrogenation reduction to yield this compound . This method does not require a catalyst, simplifying the process and reducing production costs.
Industrial Production Methods: Industrial production of this compound often involves high-temperature and high-pressure conditions using heavy metal catalysts for alkane hydroxylation. bioproduction methods using whole-cell biotransformation in Escherichia coli have emerged as more economical and environmentally friendly alternatives .
化学反応の分析
Types of Reactions: 1,11-Dodecanediol undergoes various chemical reactions, including:
Oxidation: Conversion to dodecanedioic acid.
Reduction: Formation of dodecane.
Substitution: Formation of esters and ethers.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Dodecanedioic acid.
Reduction: Dodecane.
Substitution: Various esters and ethers depending on the reagents used.
科学的研究の応用
1,11-Dodecanediol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,11-dodecanediol primarily involves its role as a diol in various chemical reactions. It acts as a precursor in the synthesis of polyesters and other polymers by undergoing polycondensation reactions with aliphatic diacids . The hydroxy groups at positions 1 and 11 enable it to form strong intermolecular hydrogen bonds, contributing to the stability and properties of the resulting polymers.
類似化合物との比較
1,12-Dodecanediol: Similar structure but with hydroxy groups at positions 1 and 12.
1,10-Decanediol: Shorter chain length with hydroxy groups at positions 1 and 10.
1,2-Dodecanediol: Hydroxy groups at positions 1 and 2, leading to different chemical properties.
Uniqueness: 1,11-Dodecanediol is unique due to its specific positioning of hydroxy groups, which imparts distinct chemical reactivity and physical properties. This makes it particularly suitable for applications requiring medium-chain diols with specific functional group placements.
特性
IUPAC Name |
dodecane-1,11-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h12-14H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTWXBYRJHQAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624765 | |
| Record name | Dodecane-1,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80158-99-2 | |
| Record name | Dodecane-1,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


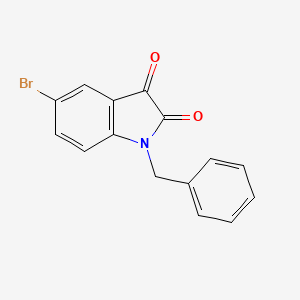
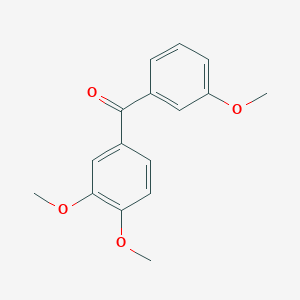
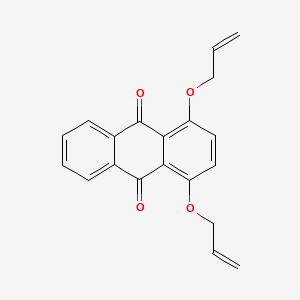
![Imidazo[1,5-A]pyridine-3-ethanamine](/img/structure/B3057319.png)
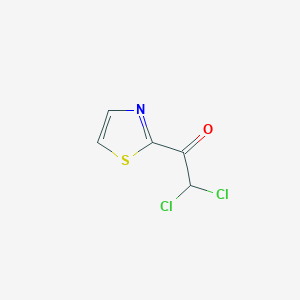
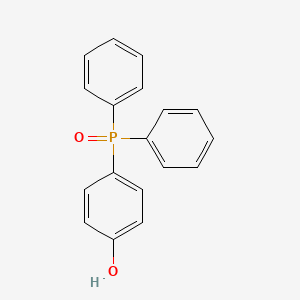
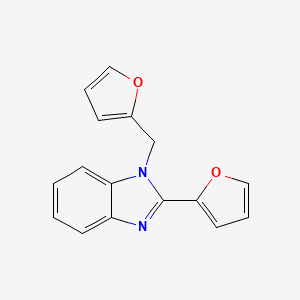
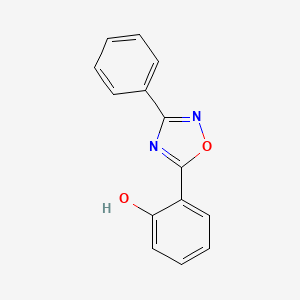
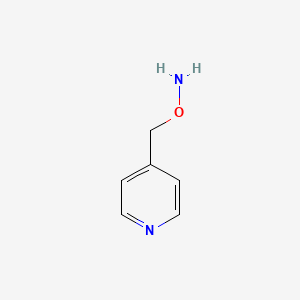
![Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]-](/img/structure/B3057332.png)
